恩他达拉非
描述
科学研究应用
ent-IC-351 有多种科学研究应用,包括:
化学: 用作对映异构体分离和手性合成研究中的参考化合物。
生物学: 尽管其活性与其对映异构体相比不活跃,但仍对其对生物系统的影响进行了研究。
医学: 由于其结构与活性 PDE5 抑制剂相似,对其进行了研究,为设计新的治疗剂提供了见解。
作用机制
虽然 ent-IC-351 本身没有活性,但其对映异构体 (6R,12aS)-他达拉非通过抑制磷酸二酯酶 5 型 (PDE5) 发挥作用。这种抑制作用导致环磷酸鸟苷 (cGMP) 水平升高,从而导致平滑肌松弛和血管扩张。 分子靶标包括 PDE5 酶,所涉及的途径与一氧化氮 (NO)-cGMP 信号通路有关 .
生化分析
Biochemical Properties
ent-Tadalafil plays a significant role in biochemical reactions. It inhibits the enzyme phosphodiesterase type-5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and increases the levels of cGMP . This leads to smooth muscle relaxation in the penis and the pulmonary vasculature, facilitating erection and reducing blood pressure in the pulmonary arteries, respectively .
Cellular Effects
ent-Tadalafil has various effects on different types of cells. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation . In smooth muscle cells of the corpus cavernosum and pulmonary vasculature, it promotes relaxation, aiding in erection and reducing pulmonary arterial pressure .
Molecular Mechanism
The molecular mechanism of action of ent-Tadalafil involves binding to the enzyme PDE5 and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels result in the activation of protein kinase G, which in turn phosphorylates certain proteins leading to the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of ent-Tadalafil are observed over time in laboratory settings. It has a long duration of action, up to 36 hours , and its absorption is not affected by the presence of high-fat food . This allows for flexibility in timing sexual activity.
Dosage Effects in Animal Models
In animal models, the effects of ent-Tadalafil vary with different dosages. At therapeutic doses, it effectively inhibits PDE5 and improves erectile function
Metabolic Pathways
ent-Tadalafil is predominantly metabolized by the enzyme CYP3A2 to a catechol metabolite . This metabolic pathway involves the oxidation of the parent compound, followed by conjugation processes.
准备方法
合成路线和反应条件: :ent-IC-351 的合成涉及制备其对映异构体 (6R,12aS)-他达拉非,然后分离对映异构体。合成路线通常包括以下步骤:
环化: 第一步涉及将合适的先驱体环化以形成他达拉非的核心结构。
官能团修饰:
对映异构体分离: 最后一步涉及分离对映异构体以获得 ent-IC-351.
工业生产方法: :ent-IC-351 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高收率和纯度。 诸如高效液相色谱 (HPLC) 等技术用于分离和纯化对映异构体 .
化学反应分析
反应类型: :ent-IC-351 会发生各种化学反应,包括:
氧化: ent-IC-351 在特定条件下可以被氧化以形成相应的氧化产物。
还原: 还原反应可以将 ent-IC-351 转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要产物: :从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生各种取代类似物 .
相似化合物的比较
类似化合物
(6R,12aS)-他达拉非: ent-IC-351 的活性对映异构体,用于治疗勃起功能障碍和肺动脉高压。
独特性: :ent-IC-351 的独特性在于其活性与其对映异构体相比不活跃。 这一特性使其在研究中具有价值,可以帮助理解手性在药物活性中的作用以及开发对映体纯化合物 .
属性
IUPAC Name |
(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212165 | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629652-72-8 | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TADALAFIL, (6S ,12AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ent-Tadalafil significant in the context of food safety?
A1: Recent years have seen a rise in the adulteration of food products and dietary supplements with Tadalafil-like compounds, including ent-Tadalafil. These adulterants pose serious health risks to consumers. [] The research emphasizes the need for sensitive and reliable methods to detect these compounds in food and beverages to ensure consumer safety.
Q2: How does the concept of "molecular softness" contribute to developing a reliable detection method for ent-Tadalafil and its analogs?
A2: Researchers explored the use of computational chemistry, particularly the concept of "molecular softness," to design effective haptens for antibody generation. [] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule.
Q3: Beyond detection, has there been research focusing on the synthesis of ent-Tadalafil?
A3: Yes, a study explored a novel synthetic route for producing ent-Tadalafil. [] This research focused on a diastereospecific synthesis of tetrahydroisoquinolines, key structural components of ent-Tadalafil, utilizing a radical cyclization approach. While the specific details of the synthesis are beyond the scope of this Q&A, this research highlights the ongoing interest in developing efficient and controlled synthetic pathways for ent-Tadalafil, which could be valuable for various research purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。